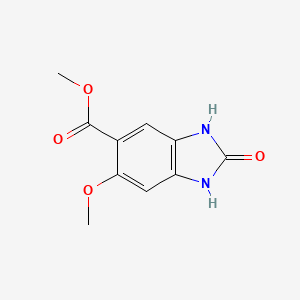
2-Fluor-3-(pyridin-2-yl)propansäure
Übersicht
Beschreibung
“2-Fluoro-3-(pyridin-2-yl)propanoic acid” is a chemical compound that is part of the pyridine family . Pyridine compounds are commonly used as ligands to make coordination polymers . The molecular formula of this compound is C8H8FNO2 .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “2-Fluoro-3-(pyridin-2-yl)propanoic acid”, is a topic of interest in the field of medicinal chemistry . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Molecular Structure Analysis
The molecular structure of “2-Fluoro-3-(pyridin-2-yl)propanoic acid” consists of a pyridine ring attached to a propanoic acid group with a fluorine atom . The molecular weight of this compound is 140.908 Da .Wissenschaftliche Forschungsanwendungen
Synthese fluorierter Pyridine
Fluorierte Pyridine, wie z. B. 2-Fluor-3-(pyridin-2-yl)propansäure, werden bei der Synthese verschiedener Verbindungen verwendet. Sie weisen aufgrund des Vorhandenseins starker elektronenziehender Substituenten im aromatischen Ring interessante und ungewöhnliche physikalische, chemische und biologische Eigenschaften auf . Fluorpyridine haben eine reduzierte Basizität und sind in der Regel weniger reaktiv als ihre chlorierten und bromierten Analoga .
Lokale Strahlentherapie von Krebs
Methoden zur Synthese von F 18-substituierten Pyridinen, zu denen auch this compound gehört, werden für die lokale Strahlentherapie von Krebs eingesetzt . Diese Verbindungen stellen ein besonderes Interesse als potenzielle Bildgebungsmittel für verschiedene biologische Anwendungen dar .
Landwirtschaftliche Anwendungen
Auf der Suche nach neuen landwirtschaftlichen Produkten mit verbesserten physikalischen, biologischen und umweltbezogenen Eigenschaften ist eine der am häufigsten verwendeten chemischen Modifikationen die Einführung von Fluoratomen in Leitstrukturen . Fluorhaltige Substituenten werden am häufigsten in carbocyclische aromatische Ringe eingebaut .
Photophysikalisches Verhalten
Das reichhaltige photophysikalische Verhalten des organischen Moleküls 3-(Pyridin-2-yl)triimidazotriazin (TT-Py), zu dem auch this compound gehört, wird hinsichtlich seiner Anregungsabhängigen Fluoreszenz und Phosphoreszenz unter Umgebungsbedingungen untersucht . Dieses Verhalten ist in verschiedenen Bereichen wie Bioimaging, Fälschungssicherung, Katalyse und Displays nützlich .
Koordinationsverbindungen
3-Pyridinpropionsäure (PPA), eine verwandte Verbindung zu this compound, wird zur Herstellung neuer Koordinationsverbindungen von Ag, Cu und Zn verwendet . Dies wird durch Reaktion mit AgNO3, Cu(NO3)2·6H2O und Zn(NO3)2·6H2O in MeOH erreicht .
Fungizide Aktivität
Verbindungen, die mit this compound verwandt sind, werden bei der Entwicklung und Synthese von Fungiziden eingesetzt . Die optimale Struktur der Pyridingruppe spielt eine wichtige Rolle für die fungizide Aktivität der Verbindung .
Wirkmechanismus
Target of Action
It’s known that fluoropyridines, a group to which this compound belongs, have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds, including those used for local radiotherapy of cancer .
Mode of Action
Fluoropyridines, in general, are known for their reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how 2-Fluoro-3-(pyridin-2-yl)propanoic acid interacts with its targets.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-Fluoro-3-(pyridin-2-yl)propanoic acid as an inhibitor of enzymes or as a fluorescent labeling agent is its high selectivity and specificity. It has been shown to be very selective in its inhibition of enzymes, and it is also very specific in its labeling of proteins, lipids, and other molecules. However, it is important to note that 2-Fluoro-3-(pyridin-2-yl)propanoic acid is not soluble in water, so alternative solvents must be used in order to carry out experiments. In addition, the synthesis of 2-Fluoro-3-(pyridin-2-yl)propanoic acid is not very efficient, with yields of around 80%.
Zukünftige Richtungen
There are several potential future directions for research using 2-Fluoro-3-(pyridin-2-yl)propanoic acid. One potential direction is to further investigate its potential to be used as an inhibitor of enzymes. In particular, it could be studied for its potential to be used as an inhibitor of other enzymes, such as proteases or kinases. Another potential direction is to investigate its potential to be used as a fluorescent labeling agent for other molecules, such as DNA or RNA. Finally, it could be studied for its potential to be used in drug delivery applications, as it has been shown to be very selective and specific in its binding to proteins and other molecules.
Eigenschaften
IUPAC Name |
2-fluoro-3-pyridin-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-7(8(11)12)5-6-3-1-2-4-10-6/h1-4,7H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKENBOPFSSNVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,3,7-Tribromo-6-chloro-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1492889.png)


![10-Methyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B1492895.png)
![(2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol](/img/structure/B1492898.png)

![3-(Aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine Dihydrochloride](/img/structure/B1492900.png)





